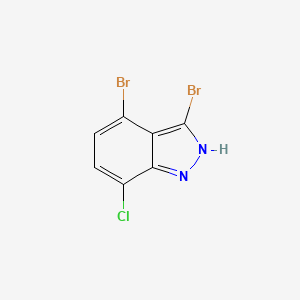

3,4-Dibromo-7-chloro-1H-indazole

Description

Overview of Indazole Heterocycles in Organic Synthesis and Material Science

Indazole and its derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.netpolito.it These bicyclic heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are pivotal building blocks in the synthesis of a wide array of molecules with significant biological activities. nih.govpnrjournal.com Their versatile structure allows for functionalization at various positions, leading to a vast number of derivatives with applications in pharmaceuticals and material science. researchgate.net In medicinal chemistry, the indazole nucleus is a "privileged structure," frequently found in therapeutic drugs. pnrjournal.comresearchgate.net Notably, several commercially available anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core. pnrjournal.comnih.gov

Beyond medicine, indazole derivatives are also being explored for their potential in material science. Their unique photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Furthermore, certain halogeno-substituted indazoles have demonstrated efficacy as corrosion inhibitors for metals like copper, highlighting their industrial utility. nih.gov

Significance of Halogenation in Modulating Chemical Reactivity of Indazole Scaffolds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indazole scaffold is a powerful strategy for fine-tuning its chemical and physical properties. nih.gov Halogenation can significantly alter the electronic nature of the indazole ring, influencing its reactivity in subsequent chemical transformations. nih.gov For instance, halogenated indazoles serve as versatile precursors for a multitude of organic reactions, including metal-catalyzed cross-coupling reactions like the Suzuki coupling, which are instrumental in constructing more complex molecules. rsc.orgchim.it

The position and type of halogen substituent can direct the regioselectivity of further functionalization. chim.it Moreover, the presence of halogens can enhance the biological activity of indazole derivatives. Studies have shown that the introduction of a halogen atom can lead to increased potency in kinase inhibitors. nih.gov The ability of halogens to modify properties like lipophilicity and metabolic stability is a key reason for their widespread use in drug design. nih.gov

A variety of methods have been developed for the halogenation of indazoles, including metal-free approaches that are considered more environmentally friendly. nih.govrsc.org These methods allow for the selective synthesis of mono-, poly-, and even hetero-halogenated indazoles by carefully controlling the reaction conditions. rsc.org

Historical Context and Evolution of 1H-Indazole Synthesis Methodologies

The synthesis of the indazole ring system dates back to the work of Emil Fischer in 1883. researchgate.netwikipedia.org Since then, a plethora of synthetic methods have been developed to construct this important heterocyclic core. Early methods often involved multi-step procedures with harsh reaction conditions.

Over the years, significant advancements have led to more efficient and versatile synthetic routes. These include:

Cyclization of o-haloaryl N-sulfonylhydrazones: This copper-catalyzed method provides a route to 1H-indazoles at lower temperatures and with lower catalyst loading compared to earlier techniques. nih.gov

Intramolecular C-H amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers an efficient pathway to 1H-indazoles. nih.gov

Metal-free approaches: The development of metal-free synthesis, such as the use of iodine in the presence of a base to cyclize arylhydrazones, represents a more sustainable approach. nih.gov

From 2-aminophenones: A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple route to indazoles. organic-chemistry.org

From o-methylacetanilide: A general route involving nitrosation followed by rearrangement and cyclization has been established. chemicalbook.com

These evolving methodologies have expanded the accessibility and diversity of substituted indazoles for various research applications. organic-chemistry.org

| Synthetic Approach | Key Reagents/Catalysts | Advantages | Reference |

| Cyclization of o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | Lower temperature, lower catalyst loading | nih.gov |

| Intramolecular C-H amination | Palladium catalyst | Efficient | nih.gov |

| Metal-free cyclization of arylhydrazones | Iodine, potassium iodide, sodium acetate | Metal-free | nih.gov |

| From 2-aminophenones | Hydroxylamine derivatives | One-pot, metal-free, mild conditions | organic-chemistry.org |

| From o-methylacetanilide | Nitrosating agents | General route | chemicalbook.com |

Current Research Trends and Future Prospects in Halogenated Indazole Chemistry

Current research in halogenated indazole chemistry is vibrant and multifaceted, driven by the continuous demand for novel molecules in medicine and materials science. researchgate.netnih.gov A major focus remains on the development of new and more efficient synthetic methodologies, particularly those that are regioselective and environmentally benign. nih.govrsc.org This includes the exploration of metal-free catalytic systems and one-pot reactions to streamline the synthesis of complex halogenated indazoles. nih.govrsc.org

In the realm of medicinal chemistry, there is a strong emphasis on designing and synthesizing halogenated indazole derivatives as potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov The strategic placement of halogens is being used to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles. nih.gov

The future of halogenated indazole chemistry holds great promise. The development of novel synthetic routes will undoubtedly unlock access to previously inaccessible derivatives with unique properties. nih.gov Continued exploration of their biological activities is expected to yield new therapeutic agents for a range of diseases. nih.govnih.gov Furthermore, the unique electronic and photophysical properties of halogenated indazoles will likely lead to their increased application in the design of advanced organic materials. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2ClN2 |

|---|---|

Molecular Weight |

310.37 g/mol |

IUPAC Name |

3,4-dibromo-7-chloro-2H-indazole |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,(H,11,12) |

InChI Key |

GKZSASXFQLLHME-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)Br)Br)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3,4 Dibromo 7 Chloro 1h Indazole

Retrosynthetic Approaches and Strategic Disconnections

Retrosynthetic analysis of 3,4-Dibromo-7-chloro-1H-indazole reveals several potential disconnections to identify viable starting materials and synthetic routes. The core indazole ring system can be disconnected at the N1-N2 and C3-C3a bonds, a common strategy in indazole synthesis. This leads back to a suitably substituted o-halobenzonitrile or a related derivative and a hydrazine (B178648) source.

A primary retrosynthetic disconnection involves the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring. This suggests a precursor such as a 2-amino- or 2-halobenzonitrile derivative that can undergo cyclization with a nitrogen source. For this compound, a key precursor would be a 2,6-dihalogenated benzonitrile (B105546) with an additional bromine at the 5-position.

Another strategic disconnection can be made at the C3-N2 bond, which is characteristic of syntheses involving intramolecular cyclization of a hydrazone derivative. This approach would start from a substituted 2-halobenzaldehyde or acetophenone, which is then condensed with a hydrazine to form a hydrazone intermediate that subsequently cyclizes.

Precursor Synthesis and Functional Group Interconversions

The synthesis of appropriately substituted precursors is a critical step in the construction of the target molecule. This often involves multi-step sequences to install the required halogen atoms and the nitrile group at the correct positions on the benzene ring.

Preparation of Halogenated Benzonitrile Derivatives

The synthesis of the key precursor, 3-bromo-2,6-dichlorobenzonitrile (B3239784), has been described as a starting point for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov This suggests that a similar strategy could be employed for this compound. The synthesis of such precursors often begins with a commercially available, less substituted benzonitrile, such as 2,6-dichlorobenzonitrile (B3417380). nih.govresearchgate.net

A crucial step is the regioselective bromination of the benzonitrile ring. Direct bromination of 2,6-dichlorobenzonitrile can be challenging due to the deactivating nature of the chloro and cyano groups. However, specific brominating agents and conditions can achieve the desired regioselectivity. For instance, the use of potassium bromate (B103136) and sulfuric acid has been reported for the bromination of 2,6-dichlorobenzonitrile, although this method can be highly exothermic and may lead to side products. nih.gov

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 2,6-Dichlorobenzonitrile | Starting material for halogenated benzonitrile synthesis. nih.govresearchgate.net |

Multi-Component Reaction Approaches for Indazole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like indazoles. rug.nlnih.govorganic-chemistry.org These reactions involve the one-pot combination of three or more starting materials to form a single product, incorporating substructures from each component. nih.gov

For the synthesis of the indazole core, an MCR could potentially involve a substituted o-halobenzaldehyde, an amine, and a source of azide (B81097). organic-chemistry.org Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been shown to produce 2H-indazoles. organic-chemistry.org While this directly leads to the 2H-tautomer, it highlights the potential of MCRs in constructing the indazole ring system. Adapting such a strategy for the synthesis of this compound would require a suitably substituted starting aldehyde and subsequent functional group manipulations.

Cyclization Strategies for 1H-Indazole Ring Construction

The final and most critical step in the synthesis is the formation of the 1H-indazole ring. Several cyclization strategies have been developed, each with its own advantages and limitations.

Hydrazine-Mediated Annulation Reactions

A widely used and practical method for constructing the 1H-indazole ring is the reaction of a substituted o-halobenzonitrile with hydrazine. nih.govacs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a halogen atom (typically fluorine or chlorine) ortho to the nitrile group, followed by an intramolecular cyclization. nih.gov

In the context of synthesizing a compound structurally related to this compound, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate (B1144303) has been investigated. nih.gov The reaction can proceed through two possible pathways: initial attack of hydrazine on the carbon bearing a chloro group, followed by intramolecular cyclization, or initial attack on the cyano group, followed by intramolecular SNAr cyclization. nih.gov The reaction conditions, such as the amount of hydrazine, solvent, and temperature, are crucial for achieving high conversion and regioselectivity. nih.gov For example, using 4 equivalents of hydrazine hydrate in 2-MeTHF at 95 °C has been found to be effective for similar transformations. nih.gov

A similar approach has been used in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir, starting from 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) and hydrazine. nih.govchemrxiv.org The higher reactivity of the fluorine atom facilitates the initial SNAr reaction.

Transition-Metal-Catalyzed Cyclization Processes (e.g., Palladium-Catalyzed Intramolecular Amination)

Transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of N-heterocycles, including indazoles. acs.orgacs.orgrsc.org Palladium-catalyzed intramolecular amination, a variation of the Buchwald-Hartwig amination, is a notable method for forming the N-C bond in the indazole ring. acs.orgacs.orgnih.gov

This strategy typically involves the cyclization of a precursor containing a hydrazine moiety and an ortho-haloaryl group. For instance, N-aryl-N'-(o-bromobenzyl)hydrazines can undergo palladium-catalyzed intramolecular amination to yield 2-aryl-2H-indazoles. acs.orgnih.gov The combination of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like dppf, and a base like t-BuONa, has proven effective for this transformation. acs.orgnih.gov

Similarly, palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can produce 1-aryl-1H-indazoles. acs.org The choice of ligand is critical, with chelating phosphines like rac-BINAP and dppf showing good efficacy. acs.org While these methods are powerful, they often require the synthesis of specific precursors and careful optimization of the catalytic system. The development of copper-catalyzed methods has also provided alternative routes for such cyclizations. scispace.comacs.org

Table 2: Comparison of Cyclization Strategies

| Cyclization Method | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Hydrazine-Mediated Annulation | Halogenated benzonitrile, Hydrazine | Often uses readily available starting materials, can be cost-effective. nih.gov | May require harsh conditions, potential for side reactions. nih.gov |

Benzyne (B1209423) Chemistry for Indazole Scaffolds

The construction of the core indazole ring system can be efficiently achieved through cycloaddition reactions involving benzyne. Benzyne, a highly reactive intermediate, is typically generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. orgsyn.org The reaction of benzyne with diazo compounds via a [3+2] cycloaddition is a powerful method for forming the indazole skeleton. orgsyn.orgorganic-chemistry.org

This process initially forms a 3H-indazole adduct, which may subsequently rearrange to the more stable 1H-indazole tautomer through a hydrogen shift. orgsyn.orgorgsyn.org The nature of the substituents on both the benzyne and the diazo compound influences the reaction's outcome and efficiency. orgsyn.org Another related approach involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with benzyne, which provides a rapid and convergent route to N(1)-C(3) disubstituted indazoles. acs.orgnih.govthieme-connect.de While these methods primarily build the fundamental indazole framework, they provide access to precursors that can then undergo targeted halogenation to yield complex products like this compound.

Regioselective Halogenation and Functionalization at Specific Positions (C3, C4, C7)

Achieving the specific 3,4-dibromo-7-chloro substitution pattern requires highly controlled, regioselective halogenation reactions. The inherent reactivity of the indazole ring positions (C3, C4, C5, C6, C7) can be manipulated through the careful choice of reagents, reaction conditions, and the presence of directing groups. nih.govrsc.org Generally, the C3 position of 1H-indazoles is susceptible to electrophilic attack, but functionalizing the C4 and C7 positions, especially with different halogens, demands more nuanced strategies. nih.govchim.it

A practical synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine highlights the feasibility of these specific halogenation patterns, starting from 2,6-dichlorobenzonitrile and involving a regioselective bromination followed by cyclization with hydrazine. semanticscholar.orgresearchgate.net

Directed Bromination Methodologies

Directed bromination is essential for introducing bromine atoms at the C3 and C4 positions. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of indazoles. nih.govrsc.org The regioselectivity of the bromination can be influenced by the solvent and temperature. For instance, treating N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS in DMF at elevated temperatures resulted in selective C7 bromination. nih.gov

Other brominating agents like dibromohydantoin (DBDMH) have been used for efficient, site-specific bromination at the C3 position, often enhanced by methods such as ultrasound assistance. rsc.orgresearchgate.net For a molecule like this compound, a multi-step process would likely be required, potentially involving initial bromination at one position, followed by functionalization and subsequent bromination at the second required position, guided by the electronic effects of the existing substituents.

| Brominating Agent | Typical Position(s) Targeted | Key Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C7, C5 | Used on 4-substituted 1H-indazoles in DMF at 80 °C for C7 selectivity. | nih.gov |

| Dibromohydantoin (DBDMH) | C3 | Ultrasound-assisted reaction in EtOH at 40 °C. | rsc.orgresearchgate.net |

| Bromine (Br₂) | C3, C5, C7 | Can lead to mixtures of mono- and di-brominated products with poor selectivity. | rsc.orgnih.gov |

Targeted Chlorination Techniques

Targeted chlorination is necessary to install the chloro group specifically at the C7 position. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose. rsc.orgchim.it The reactivity and selectivity of NCS can be tuned by adjusting reaction conditions. For example, metal-free direct halogenation of 2H-indazoles with NCS in ethanol (B145695) can achieve selective chlorination. rsc.orgnih.gov The synthesis of hetero-halogenated indazoles, such as 3-bromo-7-chloro derivatives, has been accomplished through sequential bromination and chlorination steps, demonstrating the ability to target the C7 position with a chloro substituent after another position has been functionalized. rsc.orgnih.gov

Poly-halogenation and Hetero-halogenation Strategies

The synthesis of this compound is a prime example of poly-halogenation and, more specifically, hetero-halogenation (involving different halogens). Efficient strategies for creating such molecules often rely on a "one-pot, two-step" approach. rsc.orgnih.gov This involves performing a regioselective halogenation with one type of halogen, followed by the introduction of a second, different halogen in a subsequent step without isolating the intermediate.

For instance, a 2H-indazole can first be brominated at the C3 position using NBS, followed by the addition of NCS to achieve chlorination at the C7 position, yielding a 3-bromo-7-chloro-2H-indazole. rsc.orgnih.gov The order of halogen introduction can be critical, as the electronic properties of the first halogen substituent will influence the reactivity and regioselectivity of the second halogenation step. Studies have shown that obtaining 3-bromo-7-chloro-2H-indazoles generally results in higher yields than the reverse 3-chloro-7-bromo sequence, which may be attributed to the lower reactivity of the C7 position and the higher activity of NBS compared to NCS. rsc.orgnih.gov

| Step 1 (Reagent) | Step 2 (Reagent) | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Bromination (NBS) | Chlorination (NCS) | 3-Bromo-7-chloro-2H-indazoles | Moderate | rsc.orgnih.gov |

| Chlorination (NCS) | Bromination (NBS) | 3-Chloro-7-bromo-2H-indazoles | 65–74% | rsc.orgnih.gov |

Protecting Group Strategies and Their Impact on Regioselectivity

Protecting groups are indispensable tools for achieving the complex substitution pattern of this compound. The indazole nucleus has two nitrogen atoms (N1 and N2) that can be alkylated or acylated, and direct alkylation often leads to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org Protecting one of these nitrogens can block its reactivity and, more importantly, direct subsequent functionalization to specific carbon atoms.

A 2-(trimethylsilyl)ethoxymethyl (SEM) group, for example, can be used to selectively protect the N2 position of the indazole ring. nih.govacs.org The SEM group at N2 can then direct regioselective lithiation at the C3 position, allowing for the introduction of various electrophiles. nih.govacs.org This strategy provides a powerful method for ensuring that one of the bromine atoms is installed at C3. The choice of protecting group and the position it occupies (N1 vs. N2) significantly impacts the electronic distribution of the ring and thus the regioselectivity of subsequent electrophilic substitution reactions like halogenation. nih.govbeilstein-journals.org After the desired substitutions are made, the protecting group can be cleanly removed under specific conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction conditions is critical for maximizing the yield and selectivity of the desired poly-halogenated indazole. Key parameters that are often optimized include the choice of solvent, base, temperature, reaction time, and the stoichiometry of reagents. researchgate.net For instance, in the N1-alkylation of an indazole, switching the solvent from DMF to dioxane dramatically increased the yield from around 52% to 96%. beilstein-journals.org

| Reaction Type | Parameter Optimized | Condition/Reagent | Effect | Reference |

|---|---|---|---|---|

| N1-Alkylation | Solvent | Dioxane (vs. DMF, Chlorobenzene) | Increased yield to 96% | beilstein-journals.org |

| C7-Bromination | Temperature | 80 °C (vs. room temperature) | Increased yield from low to 84% | nih.gov |

| C3-Bromination | Method | Ultrasound irradiation | Enabled reaction completion in 30 min under mild conditions | rsc.org |

| C7-Chlorination | Solvent | Water (vs. EtOH) | Achieved good yields in an environmentally friendly solvent | nih.gov |

Modern Synthetic Approaches: Green Chemistry and Flow Chemistry

The principles of green chemistry and the application of flow technologies are at the forefront of modern organic synthesis. These approaches aim to reduce waste, minimize energy consumption, and enhance safety, all of which are critical considerations in the production of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis of indazole derivatives has been shown to be effective for various precursors. For instance, the synthesis of 1-H indazole and 4-chloro-1-H indazole has been successfully achieved using microwave irradiation with starting materials like ortho-chlorobenzaldehyde and 2,6-dichloro benzaldehyde (B42025) in an aqueous medium. jchr.org This approach offers a rapid and efficient alternative to conventional heating methods. jchr.org

Table 1: Examples of Microwave-Assisted Synthesis of Indazole Derivatives

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| o-Chlorobenzaldehyde | 1-H Indazole | Microwave, H₂O | - | jchr.org |

| 2,6-Dichlorobenzaldehyde | 4-Chloro-1-H indazole | Microwave, H₂O | - | jchr.org |

| 2,6-Dichloronicotinic acid | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Microwave, 50°C, 5 min | - | scielo.org.mx |

Note: Specific yield data was not provided in the source material.

The application of microwave technology to the synthesis of this compound would likely involve the reaction of a suitably substituted precursor, such as a halogenated 2-aminobenzaldehyde (B1207257) or a related derivative, with a nitrogen source under microwave irradiation. The optimization of reaction parameters such as temperature, time, and solvent would be crucial for achieving high yields and purity.

Continuous Flow Synthesis Protocols

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and facile scalability. While specific continuous flow protocols for this compound are not documented in the available literature, the synthesis of other heterocyclic compounds, including indazoles, has been successfully demonstrated using this approach.

Flow chemistry has been employed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which are key intermediates in the synthesis of several drugs. nih.gov This highlights the capability of flow systems to handle multi-step sequences efficiently. nih.gov The development of a continuous flow process for this compound would likely involve the sequential introduction of reagents into a microreactor system, with precise control over residence time and temperature to optimize the reaction at each stage.

Table 2: General Parameters in Continuous Flow Synthesis

| Parameter | Description | Importance |

| Flow Rate | The rate at which the reaction mixture is pumped through the reactor. | Determines the residence time and throughput. |

| Residence Time | The average time a molecule spends in the reactor. | Crucial for reaction completion. |

| Temperature | The temperature at which the reaction is conducted. | Significantly influences reaction kinetics. |

| Pressure | The pressure within the reactor system. | Can be used to superheat solvents and accelerate reactions. |

| Mixing | The efficiency of mixing of the reagents. | Critical for ensuring homogeneous reaction conditions. |

The adaptation of a synthetic route for this compound to a continuous flow process would require careful consideration of these parameters to achieve the desired product with high efficiency and purity.

Metal-Free and Eco-Friendly Catalytic Systems

A significant advancement in the synthesis of halogenated indazoles is the development of metal-free catalytic systems, which align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. Research has demonstrated the successful regioselective mono- and poly-halogenation of 2H-indazoles using simple and environmentally benign reagents. rsc.org

An unprecedented metal-free method for the halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. rsc.org This approach utilizes N-halosuccinimides (NCS and NBS) as halogenating agents and can be performed in eco-friendly solvents like water. rsc.org Although this research focuses on 2H-indazoles, the principles can be extended to the synthesis of 1H-indazole derivatives.

For instance, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) can yield the mono-brominated product in high yield. rsc.org By modifying the reaction conditions, poly-halogenated derivatives can also be obtained. rsc.org This methodology offers high selectivity, good functional group tolerance, and operational simplicity. rsc.org

Furthermore, electrochemical methods have emerged as a green and efficient alternative for the halogenation of 2H-indazoles. researchgate.net These methods utilize inexpensive and readily available sodium halides (NaCl, NaBr) in the absence of metal catalysts and external oxidants, offering a broad substrate scope and high functional group compatibility. researchgate.net

Table 3: Examples of Metal-Free Halogenation of 2H-Indazoles

| Substrate | Reagent | Product | Yield (%) | Reference |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | 3-Bromo-2-phenyl-2H-indazole | 88 | rsc.org |

| 2-Phenyl-2H-indazole | NCS | 3-Chloro-2-phenyl-2H-indazole | - | researchgate.net |

Note: Specific yield data for the chlorination reaction was not provided in the source material.

The synthesis of this compound could potentially be achieved through a stepwise or one-pot metal-free halogenation of a suitable indazole precursor. This would involve the careful selection of halogenating agents and reaction conditions to control the regioselectivity of the bromination and chlorination steps.

Iii. Reaction Chemistry and Advanced Transformations of 3,4 Dibromo 7 Chloro 1h Indazole

Reactivity of Halogen Atoms on the Indazole Scaffold

The reactivity of the halogen atoms on the 3,4-dibromo-7-chloro-1H-indazole core is dictated by their position and inherent chemical properties. In transition-metal-catalyzed reactions, the order of reactivity for halogens is generally I > Br > Cl. thieme-connect.deresearchgate.net This principle suggests that the two bromine atoms at the C3 and C4 positions will be significantly more reactive than the chlorine atom at the C7 position. The relative reactivity between the C3-Br and C4-Br can be influenced by the electronic environment of the indazole ring and the specific reaction conditions employed. nih.govchim.it The C3 position of the indazole ring is often electronically activated, making it a common site for functionalization. nih.govchim.it

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov

For this compound, the halogen atoms themselves are moderately electron-withdrawing, and the fused pyrazole (B372694) ring also influences the electron density of the benzene (B151609) ring. An SNAr reaction would involve a strong nucleophile attacking the aromatic ring, leading to the displacement of one of the halogen atoms. youtube.com While direct examples on this specific molecule are scarce, the principles of SNAr suggest that the reaction is possible, particularly under forcing conditions with strong nucleophiles like alkoxides or amides. researchgate.netmdpi.commdpi.com The chlorine atom at C7 or the bromine at C4 could potentially be displaced. The pyridine-type nitrogen atom in the indazole ring can help stabilize the negative charge that develops during the nucleophilic attack. researchgate.net However, without strong activating groups like a nitro group, these reactions are generally less facile than the cross-coupling reactions discussed below.

Metal-halogen exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organometallic compound. thieme-connect.deresearchgate.net This reaction is commonly performed using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to generate a new organolithium species. nih.govacs.org A key aspect of this reaction is its selectivity, with the exchange rate being significantly faster for heavier halogens (I > Br >> Cl). nih.gov

In the case of this compound, treatment with an organolithium reagent is expected to selectively initiate a lithium-bromine exchange at either the C3 or C4 position, leaving the C7-chloro group intact. nih.gov This process would yield a lithiated indazole intermediate. thieme-connect.de This highly reactive intermediate is not typically isolated but is quenched in situ with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, or alkyl halides) to introduce a wide range of functional groups at the C3 or C4 position. The choice between C3 and C4 for the exchange would be influenced by factors such as steric hindrance and the thermodynamic stability of the resulting lithiated species. thieme-connect.de

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyonedalabs.com For this compound, these reactions provide a highly efficient and selective pathway for functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for sequential or site-selective couplings, enabling the introduction of diverse substituents onto the indazole core. thieme-connect.dersc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon bond. nih.govmdpi.com This reaction is valued for its mild conditions, broad functional group tolerance, and the stability of the organoboron reagents. yonedalabs.commdpi.com

For this compound, Suzuki-Miyaura coupling is expected to occur preferentially at one of the C-Br bonds. thieme-connect.denih.gov By carefully selecting the catalyst, ligand, base, and reaction temperature, it is possible to achieve mono-arylation at either the C3 or C4 position. rsc.orgnih.gov Subsequent coupling at the remaining C-Br bond and finally at the less reactive C-Cl bond could allow for the synthesis of tri-substituted indazoles. Studies on related dihaloindazoles have shown that the C3 position is often more reactive in Suzuki couplings. researchgate.net However, selectivity can be finely tuned by the choice of the palladium ligand and other reaction parameters. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf)·DCM | dppf (intrinsic) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | nih.gov |

| Pd(PPh₃)₄ | PPh₃ (intrinsic) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | rsc.org |

| PdCl₂(dtbpf) | dtbpf (intrinsic) | Cs₂CO₃ | DMF | 120 °C | mdpi.com |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone method for the synthesis of vinylated aromatic and heteroaromatic compounds. libretexts.org

The application of the Heck reaction to this compound would allow for the introduction of vinyl substituents. Similar to other palladium-catalyzed couplings, the reaction would proceed with high selectivity at the more reactive C-Br positions over the C-Cl bond. nih.gov By controlling the stoichiometry and reaction conditions, mono- or di-vinylated products could potentially be synthesized. The choice of catalyst, base, and the potential use of additives like tetraalkylammonium salts can be crucial to optimize yields and prevent side reactions such as dehalogenation. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 °C | researchgate.net |

| Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 °C | nih.gov |

| Pd(OAc)₂ | None (Jeffery conditions) | K₂CO₃ | DMF/H₂O | 130 °C | nih.gov |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 80 °C | organic-chemistry.org |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net It typically employs a copper(I) co-catalyst and an amine base, providing a direct and efficient route to substituted alkynes. thieme-connect.deresearchgate.net

In the context of this compound, the Sonogashira reaction would enable the regioselective introduction of alkynyl groups. The established reactivity hierarchy (Br > Cl) ensures that the coupling would occur at the C3 and/or C4 positions. thieme-connect.deresearchgate.net Studies on 5-bromo-3-iodoindazoles have demonstrated that Sonogashira coupling proceeds selectively at the more reactive C-I bond, allowing for subsequent functionalization at the C-Br position. thieme-connect.de By analogy, a stepwise alkynylation of this compound could be envisioned, first at one of the C-Br positions under carefully controlled conditions, followed by further coupling reactions.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 °C | thieme-connect.de |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 °C | researchgate.net |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | epdf.pub |

| Pd(OAc)₂ | CuI | DBU | Acetonitrile | 60 °C | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. wikipedia.org This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines. For a substrate such as this compound, the two bromine atoms at positions C3 and C4 are potential sites for Buchwald-Hartwig amination.

The general transformation involves the reaction of the halo-indazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over the years, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BippyPhos) demonstrating broad substrate scope and high catalytic activity, even with less reactive aryl chlorides. youtube.comnih.gov

While specific literature examples detailing the Buchwald-Hartwig amination on this compound are scarce, the principles of the reaction are well-established for a wide range of aryl halides. wikipedia.org The relative reactivity of the C3-Br versus the C4-Br bond would be a key factor in determining the regioselectivity of a mono-amination reaction. This selectivity can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature. It is conceivable that either mono- or di-amination could be achieved, providing access to a diverse range of 3,4-diaminated-7-chloro-1H-indazole derivatives. Two efficient methods have been developed to construct the indazole nucleus itself utilizing palladium-catalyzed intramolecular C-N bond formation, highlighting the utility of this chemistry in indazole synthesis. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partners | Ref. |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Aryl Bromides / Primary & Secondary Amines | youtube.com |

| [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | t-Amyl alcohol | 100 | Aryl Chlorides / Indoles | nih.gov |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Aryl Triflates / Primary Amines | wikipedia.org |

This table presents generalized conditions and the reactivity of this compound would need empirical validation.

Stille Coupling

The Stille coupling is another cornerstone of palladium-catalyzed cross-coupling, forming carbon-carbon bonds by reacting an organic halide with an organostannane reagent. youtube.comyoutube.comyoutube.com For this compound, the C3-Br and C4-Br bonds are again the reactive sites for this transformation, enabling the introduction of various alkyl, vinyl, and aryl substituents.

Research on the functionalization of dihaloindazoles has provided insights into the potential selectivity of such reactions. For instance, studies on 3-bromo-4-iodoindazoles have shown that palladium-mediated cross-coupling reactions, including the Stille coupling, can be employed to introduce substituents at the C4 position. researchgate.net Given the generally higher reactivity of C-I bonds over C-Br bonds in palladium catalysis, this suggests that selective coupling at one position over another in a dihalo-substrate is feasible. In the case of this compound, subtle differences in the electronic environment and steric hindrance of the C3 and C4 positions might allow for regioselective Stille coupling under optimized conditions.

A typical Stille coupling involves a palladium(0) catalyst, such as Pd(PPh₃)₄, and is performed in a non-polar solvent like toluene or dioxane. The reaction is compatible with a wide array of functional groups, a key advantage of the Stille reaction. youtube.com

Table 2: General Conditions for Stille Cross-Coupling of Dihaloindazoles

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Coupling Partners | Ref. |

| Pd(PPh₃)₄ | - | - | Toluene | 90-110 | 3-Bromo-4-iodoindazoles / Organostannanes | researchgate.net |

| Pd(OAc)₂ | XPhos | CsF | Dioxane | 100 | Aryl Bromides / Organostannanes | nih.gov |

| PdCl₂(PPh₃)₂ | - | CuI | DMF | 60-80 | Aryl Bromides / Alkynylstannanes | researchgate.net |

This table illustrates general conditions based on related substrates; specific application to this compound would require optimization.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, the available C-H bonds for such transformations are located at the C5 and C6 positions of the indazole core.

Directed C-H Activation and Functionalization

Controlling the regioselectivity of C-H activation is a major challenge. One of the most successful strategies involves the use of a directing group, which coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho-position. rsc.org While the target molecule itself does not possess a classic directing group, the nitrogen atoms of the pyrazole ring can act as intrinsic directing groups. sioc-journal.cn

Furthermore, functional groups can be installed at the N1 position to direct C-H activation. For example, rhodium(III)-catalyzed C-H olefination has been achieved at the C7-position of 1H-indazoles using a removable N,N-diisopropylcarbamoyl directing group at the N1 position. researchgate.net Although this directs to C7, which is blocked by a chloro-substituent in the target compound, the principle demonstrates the feasibility of directing group strategies for indazoles.

In the case of this compound, achieving selective functionalization at either C5 or C6 would be challenging due to the similar electronic nature of these positions. However, subtle steric and electronic influences from the surrounding halogen substituents might favor one position over the other under specific catalytic conditions. Research on the C7-arylation of 4-nitro- or 4-carboxy-1H-indazoles shows that an electron-withdrawing group at C4 can effectively direct functionalization, suggesting that the C4-bromo substituent could influence the reactivity of the adjacent C5-H bond. researchgate.net

Photo- and Electrocatalytic C-H Functionalization

In recent years, photocatalysis and electrocatalysis have become increasingly important for sustainable chemistry, enabling C-H functionalization under mild conditions using light or electricity as the energy source. smolecule.comrsc.orgd-nb.inforsc.orgresearchgate.net These methods often proceed through radical intermediates and can offer different reactivity and selectivity profiles compared to traditional transition-metal-catalyzed reactions.

For indazoles, visible-light-induced photocatalysis has been employed for various transformations, including C-H functionalization. rsc.orgresearchgate.net These reactions can be mediated by metal-based photocatalysts, organic dyes, or through the formation of electron-donor-acceptor (EDA) complexes. While specific applications to a polyhalogenated substrate like this compound have not been reported, the general methodologies hold promise for the functionalization of its C5-H and C6-H bonds. The electronic properties of the halogenated indazole would likely play a significant role in its ability to participate in photoredox cycles.

Derivatization at the 1H-Indazole Nitrogen Atom (N1-Functionalization)

The N1 nitrogen of the indazole ring is a key site for derivatization, as substitution at this position significantly impacts the molecule's biological activity and physicochemical properties. The alkylation or arylation of the N-H group is a common and crucial transformation.

N-Alkylation and N-Arylation Strategies

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. d-nb.infobeilstein-journals.org The ratio of these isomers is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating agent, the base, and the solvent used.

Systematic studies on substituted indazoles have revealed important trends. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often selective for producing the N1-alkylated product, which is typically the thermodynamically more stable isomer. d-nb.infobeilstein-journals.org However, the electronic nature of substituents on the benzene ring can dramatically alter this selectivity. It has been shown that strong electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, can reverse the selectivity to strongly favor the N2 isomer. beilstein-journals.org

Given that this compound possesses electron-withdrawing halogen atoms at both the C4 and C7 positions, it is plausible that its N-alkylation could favor the N2 product. The chlorine atom at C7, in particular, would be expected to exert a strong electronic pull, potentially making the N2 position more nucleophilic or the resulting N2-alkylated product more stable. N-arylation reactions, often performed under palladium or copper catalysis, would likely be subject to similar regioselectivity influences.

Table 3: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Substituent Position | Substituent Type | Preferred Isomer | Rationale | Ref. |

| C3 | Bulky (e.g., t-butyl) | N1 (>99%) | Steric hindrance disfavors N2 substitution | beilstein-journals.org |

| C7 | Electron-withdrawing (e.g., NO₂) | N2 (>96%) | Electronic effects favoring N2 attack/stability | beilstein-journals.org |

| C4, C7 (Hypothetical) | Halogen (Br, Cl) | Likely N2 favored | Cumulative electron-withdrawing effect | - |

The entry for this compound is a scientifically-based hypothesis and awaits experimental confirmation.

Selective N1 vs N2 Isomer Formation and Control

The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, as the 1H-indazole is in equilibrium with its 2H-tautomer. nih.gov The regioselectivity of this reaction is highly sensitive to the substitution pattern on the indazole ring, the nature of the alkylating agent, the base employed, and the reaction solvent. beilstein-journals.orgnih.gov

For this compound, the presence of a chloro group at the 7-position is expected to significantly influence the N1/N2 selectivity. Studies on similarly substituted indazoles, such as those with electron-withdrawing groups at C7, have shown a preference for N2-alkylation. beilstein-journals.org This preference can be attributed to the electronic effect of the C7 substituent, which can influence the relative nucleophilicity of the N1 and N2 atoms.

Conversely, research on the N-alkylation of various substituted indazoles has demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated isomer. beilstein-journals.orgnih.gov This suggests that by carefully selecting the reaction conditions, a degree of control over the isomer distribution can be achieved.

A recent study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a compound with a substitution pattern that offers some parallels to this compound, provides valuable insights. beilstein-journals.org This work demonstrated that highly regioselective N1- and N2-alkylations could be achieved with excellent yields by modulating the reaction conditions. beilstein-journals.org Density Functional Theory (DFT) calculations suggested that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org

Table 1: Factors Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation

| Factor | Influence on Regioselectivity | General Outcome |

| Substituents | Electron-withdrawing groups at C7 | Generally favor N2-alkylation beilstein-journals.org |

| Bulky substituents at C3 | Can favor N1-alkylation due to steric hindrance wuxibiology.com | |

| Base/Solvent System | NaH in THF | Often favors N1-alkylation beilstein-journals.orgnih.gov |

| Cs2CO3 | Can favor N1-alkylation through a chelation mechanism beilstein-journals.org | |

| Reaction Conditions | Thermodynamic vs. Kinetic Control | Can lead to different isomer ratios |

Ring Transformations and Cycloaddition Reactions

Ring transformations and cycloaddition reactions of the indazole core are less common than substitutions but offer powerful strategies for the synthesis of novel heterocyclic systems. For this compound, the presence of multiple halogen substituents could potentially be exploited in cross-coupling reactions that might lead to ring-transformed products or serve as handles for cycloaddition precursors.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the potent anti-HIV agent Lenacapavir, involves the formation of the indazole ring from a substituted benzonitrile (B105546). smolecule.comnih.gov This highlights the synthetic accessibility of the polysubstituted indazole core, which is a prerequisite for exploring its further transformations.

While specific examples of ring transformations or cycloaddition reactions involving this compound are not documented in the searched literature, the general reactivity of indazoles in such reactions provides a framework for potential future investigations. For instance, the indazole ring can be viewed as a diene or a dipolarophile in certain cycloaddition reactions, although the aromaticity of the system often makes such reactions challenging.

Further research into the reaction chemistry of this compound could uncover novel synthetic pathways and expand the utility of this highly functionalized heterocyclic building block.

Iv. Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3,4-Dibromo-7-chloro-1H-indazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple, showing signals for the two aromatic protons on the benzene (B151609) ring and the N-H proton. The aromatic protons (H-5 and H-6) would appear as distinct doublets due to coupling with each other. Their chemical shifts are influenced by the surrounding electron-withdrawing halogen substituents. The N-H proton typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. chemicalbook.com

¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the indazole ring system. The chemical shifts of these carbons are highly dependent on their position relative to the nitrogen atoms and the halogen substituents. researchgate.net Carbons directly bonded to the electronegative bromine and chlorine atoms (C-3, C-4, C-7) will be shifted significantly downfield. The quaternary carbons (C-3a and C-7a) also exhibit characteristic chemical shifts.

¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole (B372694) ring. The chemical shifts of N-1 and N-2 would confirm their respective bonding environments within the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 | ~13.0 (broad s) | - |

| C-3 | - | ~115-125 |

| C-4 | - | ~110-120 |

| H-5 | ~7.4-7.6 (d) | ~120-130 |

| H-6 | ~7.2-7.4 (d) | ~125-135 |

| C-7 | - | ~130-140 |

| C-3a | - | ~140-150 |

| C-7a | - | ~145-155 |

Note: Predicted values are based on general data for halogenated indazoles and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the specific substitution pattern (regiochemistry).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show clear correlations for C-5/H-5 and C-6/H-6, confirming their assignments.

H-5 correlating to C-3a, C-4, and C-7.

H-6 correlating to C-4, C-7a, and C-5.

The N-H proton (H-1) correlating to C-3, C-3a, and C-7a. These correlations are instrumental in confirming the placement of the bromine atoms at positions 3 and 4, and the chlorine atom at position 7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum could show correlations between H-6 and the N-H proton, providing further evidence for the 1H-indazole tautomeric form.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. researchgate.net

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₃Br₂ClN₂), HRMS would be used to confirm its elemental composition. The theoretical exact mass would be calculated, and the experimental value from HRMS must match this value within a very narrow tolerance (typically <5 ppm). The presence of two bromine atoms and one chlorine atom creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of the presence and number of these halogen atoms.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides valuable structural information. researchgate.net For halogenated compounds like this indazole, fragmentation often involves the sequential loss of halogen atoms and other small neutral molecules. researchgate.net

Table 2: Predicted Key Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) |

| [M]⁺ | Loss of Br | [M-Br]⁺ |

| [M]⁺ | Loss of HBr | [M-HBr]⁺ |

| [M-Br]⁺ | Loss of Br | [M-2Br]⁺ |

| [M-Br]⁺ | Loss of HCN | [M-Br-HCN]⁺ |

| [M-HBr]⁺ | Loss of Cl | [M-HBr-Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. nih.gov These methods are complementary and provide a molecular fingerprint that is useful for identification. nih.govresearchgate.net

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Halogen Stretches: The vibrations corresponding to the carbon-halogen bonds (C-Br and C-Cl) are found in the lower frequency region of the spectrum (< 800 cm⁻¹). These bands can confirm the presence of the halogen substituents.

Table 3: Characteristic IR and Raman Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretching | 1400 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. For a molecule like this compound, this technique would provide precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the crystal packing.

While specific crystallographic data for this compound is not widely published in publicly accessible literature, a hypothetical data table based on expected structural parameters is presented below. The acquisition of such data would typically involve single-crystal X-ray diffraction analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 753.48 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.73 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined through X-ray crystallographic analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical analysis would involve injecting a solution of the compound onto a stationary phase, often a C18 silica (B1680970) gel column, and eluting it with a mobile phase, which is a mixture of solvents such as acetonitrile (B52724) and water. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that, when compared to a reference standard, can confirm its identity. The area under the peak in the chromatogram is proportional to the concentration, allowing for the quantification of purity. Commercial suppliers of this compound often provide HPLC data to certify its purity, which is typically expected to be ≥95-98%.

Table of Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of separation and identification. While the volatility of this compound might be a limiting factor, derivatization could potentially be employed to enhance its volatility for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum displays the molecular ion peak, corresponding to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern is unique to a specific molecule and serves as a "molecular fingerprint," confirming its identity.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule. For this compound (C₇H₃Br₂ClN₂), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights. Experimental values obtained from an elemental analyzer are then compared to these theoretical values to confirm the empirical formula of the synthesized compound. A close correlation between the experimental and theoretical values provides strong evidence for the compound's compositional integrity.

Table of Theoretical vs. Expected Experimental Elemental Analysis Data:

| Element | Theoretical % | Expected Experimental % Range |

| Carbon (C) | 27.09 | 26.8% - 27.4% |

| Hydrogen (H) | 0.97 | 0.8% - 1.2% |

| Nitrogen (N) | 9.03 | 8.8% - 9.2% |

Note: The expected experimental range accounts for the typical instrumental variance of ±0.4%.

V. Computational and Theoretical Investigations of 3,4 Dibromo 7 Chloro 1h Indazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup and three-dimensional arrangement of atoms in a molecule. For halogenated indazoles, these calculations help elucidate the effects of multiple electron-withdrawing halogen substituents on the electronic environment and geometry of the heterocyclic core.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable geometric structure (molecular optimization) of molecules and to calculate a variety of electronic properties. In the case of substituted indazoles, DFT calculations can predict bond lengths, bond angles, and dihedral angles, revealing how the steric and electronic influence of bromine and chlorine atoms distorts the planar indazole ring.

For a molecule like 3,4-Dibromo-7-chloro-1H-indazole, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311G**, would first find the lowest energy conformation. From this optimized geometry, properties such as the dipole moment, atomic charges, and orbital energies are determined. Studies on other indazoles have successfully used DFT to explore reaction mechanisms and regioselectivity, demonstrating the reliability of this approach. beilstein-journals.org For instance, DFT calculations have been employed to understand the regioselectivity in the alkylation of substituted indazoles by comparing the energies of different reaction pathways. beilstein-journals.org

Table 1: Predicted Geometric and Electronic Properties of a Model Halogenated Indazole using DFT (Note: This table presents typical data for a model substituted indazole system based on general knowledge and findings for related compounds, as specific data for this compound is not available.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -3578.9 | Indicates the overall stability of the molecule at 0 K. |

| Dipole Moment (Debye) | 3.5 D | Quantifies the overall polarity of the molecule, influenced by the electronegative halogen atoms. |

| C3-Br Bond Length (Å) | 1.89 Å | Reflects the covalent bond distance between the carbon and bromine atoms. |

| C4-Br Bond Length (Å) | 1.88 Å | Reflects the covalent bond distance between the carbon and bromine atoms. |

| C7-Cl Bond Length (Å) | 1.75 Å | Reflects the covalent bond distance between the carbon and chlorine atoms. |

| N1-N2 Bond Angle (°) | 112.5° | A key angle defining the geometry of the pyrazole (B372694) portion of the indazole ring. |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy, especially for electronic properties.

They are particularly valuable for benchmarking results obtained from more approximate methods like DFT. For halogenated systems, where electron correlation effects can be significant, high-level ab initio calculations can offer a more precise description of the electronic structure. For example, comparative studies on related heterocyclic systems have shown that while DFT methods like B3LYP provide excellent geometries, methods like MP2 might be necessary for more accurate energy calculations. Theoretical studies on indazole derivatives have utilized both DFT and ab initio methods to investigate electronic properties and reactivity, often finding that the results are comparable, lending confidence to the DFT approach for larger systems.

Reactivity Predictions and Mechanistic Insights

Beyond static properties, computational chemistry excels at predicting how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most reactive sites and mapping out the energy landscape of potential reaction pathways.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical indicators of chemical reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing halogen atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. FMO analysis helps predict whether the molecule will be more susceptible to nucleophilic or electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Indazoles (Note: This table illustrates the expected trend in orbital energies for indazole derivatives. Specific values for this compound would require dedicated calculation.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1H-Indazole (Reference) | -6.1 | -0.5 | 5.6 |

| A Halogenated Indazole Derivative | -6.8 | -1.9 | 4.9 |

To understand a chemical reaction mechanism in detail, chemists use computations to identify the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as N-alkylation or further substitution, TS calculations can reveal the most favorable pathway. For example, computational studies on the reaction of indazoles with CO2 to form carbamic acids have mapped the energetic profiles, including the transition states, to understand the reaction feasibility. researchgate.net Similarly, DFT calculations have been used to find transition state structures in the alkylation of indazoles, providing insights into why one nitrogen atom reacts in preference to the other. beilstein-journals.org A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which are areas that are electron-deficient and susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of the indazole ring, particularly the "pyridinic" nitrogen (N2), making them likely sites for protonation and alkylation. The hydrogen atom on the N1 nitrogen would be a region of positive potential. The electron-withdrawing nature of the bromine and chlorine atoms would influence the potential across the benzene (B151609) ring, making the carbon atoms they are attached to less negative than in unsubstituted indazole. This analysis provides a clear, intuitive picture of the molecule's reactivity.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These simulations provide a theoretical spectrum that, when compared with experimental data, can aid in structural elucidation and the assignment of spectral features.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to the fundamental vibrational modes. Comparison with experimental IR spectra can help in assigning the observed absorption bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, and C-X (where X is a halogen) bonds. For a molecule like this compound, computational analysis can help distinguish the vibrational modes associated with the indazole core from those of the halogen substituents.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for simulating electronic absorption spectra. gaussian.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) and their corresponding oscillator strengths can be predicted. youtube.comnih.gov These calculations can reveal the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of chromophoric systems like the indazole ring. The solvent environment can also be modeled to study its effect on the absorption spectrum.

Illustrative Data Table for Simulated UV-Vis Spectra of a Substituted Heterocycle (Example) Note: The following data is hypothetical and for illustrative purposes to show how TD-DFT results are typically presented. It does not represent actual calculated values for this compound.

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 310 | 4.00 | 0.25 | HOMO -> LUMO |

| 285 | 4.35 | 0.18 | HOMO-1 -> LUMO |

| 260 | 4.77 | 0.35 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations (for non-biological interactions)

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment in non-biological contexts. acs.org For this compound, MD simulations could be employed to understand its behavior in different solvents or its interaction with surfaces.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on the femtosecond to microsecond timescale. Key parameters that can be extracted from MD simulations include radial distribution functions, which describe the local ordering of molecules, and transport properties like diffusion coefficients.

For halogenated organic compounds, MD simulations have been used to study their behavior at interfaces, such as the air-water interface. researchgate.net Such studies can reveal the preference of these molecules for the interface over the bulk phase, which has implications for their environmental fate and transport. While specific MD simulation data for this compound is not available, the principles from studies on similar molecules would apply.

Illustrative Data Table for MD Simulation Parameters of a Halogenated Organic Molecule (Example) Note: This table presents typical parameters that might be reported in an MD simulation study and is for illustrative purposes only.

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | OPLS-AA |

| Solvent | Water (TIP3P model) |

Adsorption and Surface Interaction Studies (e.g., corrosion inhibition studies)

The indazole scaffold is a common feature in molecules designed as corrosion inhibitors for metals. youtube.com Computational studies, particularly DFT and MD simulations, are valuable tools for investigating the adsorption of such molecules on metal surfaces and elucidating the mechanism of corrosion inhibition. researchgate.net

DFT Calculations for Adsorption: DFT can be used to model the interaction between an inhibitor molecule and a metal surface (e.g., an iron or copper slab). By calculating the adsorption energy, the strength of the interaction can be quantified. A negative and high value for the adsorption energy indicates a strong and spontaneous adsorption process. orientjchem.org Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment can provide insights into the inhibitor's efficiency. For instance, a high HOMO energy suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal.

Molecular Dynamics Simulations for Corrosion Inhibition: MD simulations can model the dynamic process of inhibitor adsorption on a metal surface in a corrosive environment (e.g., an aqueous acidic solution). These simulations can visualize the formation of a protective inhibitor film on the surface and provide information on the orientation of the adsorbed molecules. The interaction energy between the inhibitor and the metal surface can be calculated, providing a measure of the binding strength.

While specific studies on this compound as a corrosion inhibitor are not documented in the searched literature, the presence of nitrogen heteroatoms and the aromatic system suggests it could have potential in this application. The halogen atoms would also influence its electronic properties and adsorption behavior.

Illustrative Data Table for Theoretical Corrosion Inhibition Parameters of a Heterocyclic Compound (Example) Note: The following data is based on typical values found in computational studies of corrosion inhibitors and is for illustrative purposes.

| Quantum Chemical Parameter | Calculated Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| Energy Gap (ΔE) (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

| Adsorption Energy on Fe(110) (kJ/mol) | -150 |

Vi. Advanced Applications in Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The presence of multiple halogen substituents on the indazole framework provides a rich platform for a variety of chemical transformations, particularly cross-coupling reactions. This allows for the selective introduction of different functional groups, paving the way for the synthesis of a wide array of complex organic molecules. The differential reactivity of the bromine and chlorine atoms can potentially be exploited for sequential and site-selective modifications.

The indazole nucleus is a "privileged" structure in medicinal chemistry, appearing in a number of approved drugs. pnrjournal.com The functionalization of the indazole core is a key strategy in the development of new therapeutic agents. Halogenated indazoles are particularly useful in this regard, serving as versatile precursors for the synthesis of more elaborate heterocyclic systems through transition metal-catalyzed cross-coupling reactions. scilit.comchim.it For instance, the bromine atoms at the C3 and C4 positions of 3,4-Dibromo-7-chloro-1H-indazole could readily participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig type couplings, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups. This capability is crucial for building libraries of diverse indazole derivatives for biological screening.